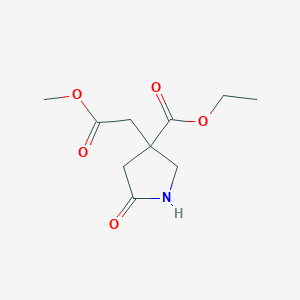
1,2-Dimethyl-5-(tributylstannyl)imidazole
Overview
Description
1,2-Dimethyl-5-(tributylstannyl)imidazole, also known as DMTBI, is an organotin compound that has been widely used in scientific research due to its unique properties. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. This compound has been used in the synthesis of a variety of compounds, including polymers, drugs, and other organic compounds. DMTBI is also used in the preparation of pharmaceuticals and other products. It is a versatile compound that has been used in a variety of research studies.
Scientific Research Applications
Synthesis and Characterization
1,2-Dimethyl-5-(tributylstannyl)imidazole plays a significant role in the synthesis of complex organic compounds. Bookser (2000) discussed the use of related stannylated imidazole derivatives in the Stille reaction for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles, highlighting the utility in organic synthesis (Bookser, 2000).
Padhy et al. (2010) identified imidazole derivatives as potential organic precursors for the synthesis of zinc oxide nanoparticles, indicating the role of such compounds in nanoparticle fabrication (Padhy et al., 2010).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, imidazole derivatives, including those similar to 1,2-Dimethyl-5-(tributylstannyl)imidazole, have been investigated for their potential in drug synthesis and as biological active molecules. Mossaraf Hossain et al. (2018) studied the reactivity of newly synthesized imidazole derivatives, exploring their spectroscopic properties and potential biological interactions (Mossaraf Hossain et al., 2018).
Culver et al. (1977) examined the effects of a related imidazole derivative on neuroblastoma cells, indicating the potential application of such compounds in cancer research (Culver et al., 1977).
Organic and Material Chemistry
Imidazole derivatives are also significant in the field of organic and material chemistry. Casey et al. (1985) explored the synthesis of imidazoles from activated alkynes, demonstrating the versatility of these compounds in organic chemistry (Casey et al., 1985).
properties
IUPAC Name |
tributyl-(2,3-dimethylimidazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-5-6-3-4-7(5)2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAPIHCLJCNFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511374 | |
| Record name | 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-5-(tributylstannyl)imidazole | |
CAS RN |
86051-75-4 | |
| Record name | 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)






![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)


